3,3-Diethyldiaziridine
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Overview
Description
3,3-Diethyldiaziridine is a highly strained three-membered heterocycle containing two nitrogen atoms. This compound is a derivative of diaziridine, which is known for its weak nitrogen-nitrogen bond, low toxicity, and unique chemical properties . The structure of this compound consists of a diaziridine ring substituted with two ethyl groups at the 3-position, making it a valuable intermediate in organic synthesis and various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyldiaziridine typically involves the reaction of ethylamine with a suitable diaziridine precursor under controlled conditions. One common method includes the cyclization of ethylhydrazine with ethyl chloroformate, followed by the removal of protective groups to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diazirines, which are useful in photoaffinity labeling.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted diaziridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Diazirines
Reduction: Hydrazine derivatives
Substitution: Substituted diaziridines
Scientific Research Applications
3,3-Diethyldiaziridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Diethyldiaziridine involves its ability to undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, thereby exerting their effects . The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
1,2-Bis(2-acetamidoethyl)diaziridine: Similar in structure but with different substituents, leading to distinct chemical properties.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A more complex diaziridine derivative with unique structural features.
Uniqueness: 3,3-Diethyldiaziridine stands out due to its specific substitution pattern, which imparts unique reactivity and stability compared to other diaziridine derivatives . Its ability to form diazirines and participate in diverse chemical reactions makes it a valuable compound in various fields of research .
Properties
CAS No. |
52175-94-7 |
---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
3,3-diethyldiaziridine |
InChI |
InChI=1S/C5H12N2/c1-3-5(4-2)6-7-5/h6-7H,3-4H2,1-2H3 |
InChI Key |
GWTMMAZSNMYMKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NN1)CC |
Origin of Product |
United States |
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